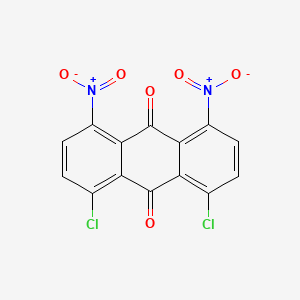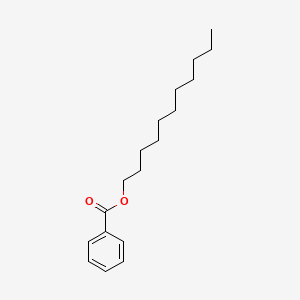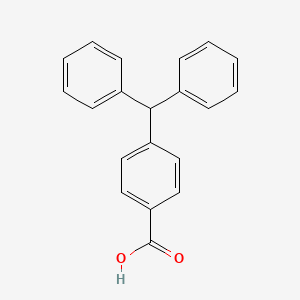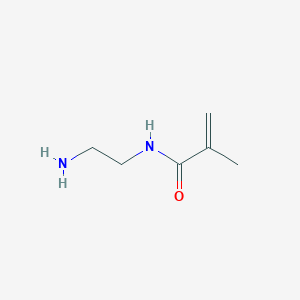
tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate has a wide range of scientific research applications. It is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It is also used as a reagent in organic synthesis, including the preparation of amides, esters, and ureas.
Wirkmechanismus
Mode of Action
Carbamates are generally known to interact with their targets by forming a covalent bond, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to be involved in various biochemical processes, including the inhibition of acetylcholinesterase, which can affect neurotransmission
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate are not well-studied. These properties are crucial for understanding the bioavailability of the compound. The compound’s molecular weight (278.14) suggests that it may have reasonable absorption and distribution characteristics .
Result of Action
As a carbamate derivative, it may exhibit inhibitory effects on certain enzymes, leading to changes in cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and activity .
Vorteile Und Einschränkungen Für Laborexperimente
Tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under a wide range of conditions. However, it has several limitations. It is toxic and should be handled with care. It is also not very soluble in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several potential future directions for research on tert-Butyl ((3,6-dichloropyridazin-4-yl)methyl)carbamate. One area of interest is its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is its potential as a catalyst in organic synthesis. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Safety and Hazards
The safety information for this compound indicates that it has the following hazard statements: H315, H319, H335 . These codes correspond to specific hazards, such as causing skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . The compound should be handled with appropriate safety measures, including avoiding inhalation or contact with skin and eyes .
Eigenschaften
IUPAC Name |
tert-butyl N-[(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O2/c1-10(2,3)17-9(16)13-5-6-4-7(11)14-15-8(6)12/h4H,5H2,1-3H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUUNVCREMQDIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NN=C1Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700555 | |
| Record name | tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
631914-72-2 | |
| Record name | tert-Butyl [(3,6-dichloropyridazin-4-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20700555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



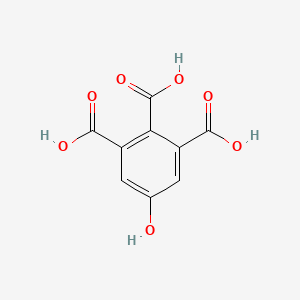
![Silane, [(1-ethynylcyclohexyl)oxy]trimethyl-](/img/structure/B3192456.png)


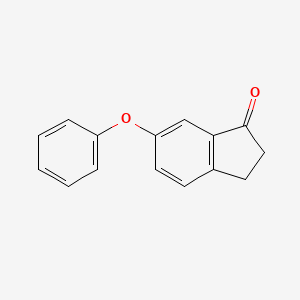

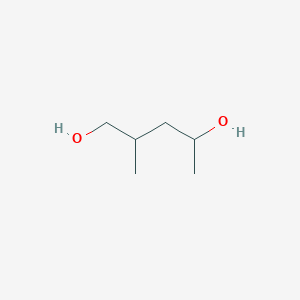

![2,2,2-Trifluoro-N-[4-methyl-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3192489.png)
